O-[(2-Methoxy-5-nitro-phenyl)methyl]hydroxylamine
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Overview
Description
O-[(2-methoxy-5-nitrophenyl)methyl]hydroxylamine is an organic compound with a complex structure that includes a methoxy group, a nitro group, and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(2-methoxy-5-nitrophenyl)methyl]hydroxylamine typically involves the reaction of 2-methoxy-5-nitrobenzyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol or methanol and are conducted at room temperature to moderate heating.
Industrial Production Methods
Industrial production of O-[(2-methoxy-5-nitrophenyl)methyl]hydroxylamine may involve similar synthetic routes but on a larger scale. The process would include steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
O-[(2-methoxy-5-nitrophenyl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
O-[(2-methoxy-5-nitrophenyl)methyl]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of O-[(2-methoxy-5-nitrophenyl)methyl]hydroxylamine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydroxylamine moiety can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate biological pathways and exert various effects.
Comparison with Similar Compounds
Similar Compounds
Methoxyamine: Similar in structure but lacks the nitro group.
2-Methoxy-5-nitrophenol: Similar but does not contain the hydroxylamine moiety.
Properties
CAS No. |
30777-82-3 |
---|---|
Molecular Formula |
C8H10N2O4 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
O-[(2-methoxy-5-nitrophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H10N2O4/c1-13-8-3-2-7(10(11)12)4-6(8)5-14-9/h2-4H,5,9H2,1H3 |
InChI Key |
DAAQHFVTTCYCPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CON |
Origin of Product |
United States |
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